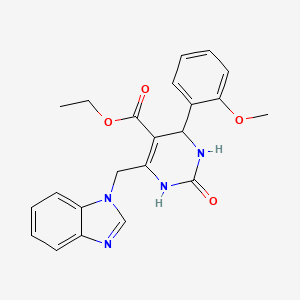![molecular formula C20H15N3O3 B11456291 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11456291.png)
8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE is a complex organic compound that belongs to the class of pyrazoloisoquinoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrazoloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE typically involves multi-step organic reactions. One common method includes the regioselective inverse electron demand Diels–Alder reaction between furan-substituted 1,2,4,5-tetrazine and an electron-deficient compound such as 2-(2-alkyl)-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electron-deficient nature makes it suitable for use in organic electronics and as a component in donor-acceptor conjugated polymers.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through computational studies and experimental assays.
Comparison with Similar Compounds
Similar Compounds
- 2-ALKYL-6,9-DI(FURAN-2-YL)-1H-PYRIDAZINO[4’,5’:2,3]INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
- 3,6-DI(FURAN-2-YL)PYRROLO[3,4-C]PYRROLE-1,4(2H,5H)-DIONE
Uniqueness
8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE is unique due to its specific combination of a furan ring, a phenyl group, and a pyrazoloisoquinoline core. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and as a potential therapeutic agent.
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-(furan-2-yl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15N3O3/c24-16-10-12(17-7-4-8-26-17)9-14-15(16)11-21-19-18(14)20(25)23(22-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22) |
InChI Key |
KWJXGVYVUYNAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11456214.png)

![8-benzyl-3,3-dimethyl-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456229.png)
![3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,1-benzoxazole-5-carboxamide](/img/structure/B11456235.png)
![N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11456239.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11456247.png)
![Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11456252.png)
![ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456258.png)
![Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11456260.png)
![5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11456262.png)
![Methyl 6-[(4-chlorophenoxy)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11456271.png)
![12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11456275.png)
![8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11456292.png)

